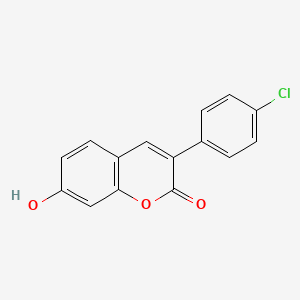

3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one

Descripción general

Descripción

3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to the third position and a hydroxyl group at the seventh position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production .

Análisis De Reacciones Químicas

3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxyl group at the seventh position can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form a dihydro derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(4-chlorophenyl)-7-oxo-2H-chromen-2-one, while nucleophilic substitution of the chlorine atom may result in 3-(4-aminophenyl)-7-hydroxy-2H-chromen-2-one .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anti-inflammatory Activity : Preliminary studies suggest that 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one may exhibit significant anti-inflammatory properties. Its interactions with enzymes and receptors involved in inflammatory pathways indicate potential therapeutic benefits in treating inflammatory diseases.

- Cancer Research : The compound has shown promise in cancer research due to its ability to interact with molecular targets associated with tumor growth and metastasis. Studies have indicated that it may inhibit certain pathways that lead to cancer progression, warranting further investigation into its mechanism of action .

- Fluorescent Probes : As a derivative of 7-hydroxycoumarin, this compound can be utilized as a fluorescent probe for biological assays. Its high binding affinity for macrophage migration inhibitory factor (MIF) allows it to serve as an effective tool for competitive binding studies, enhancing sensitivity in various assays .

Material Science Applications

- Optical Brightening Agents : The compound has potential applications as an optical brightening agent in synthetic textiles. It can be used in formulations for polyacrylonitrile or polyester materials, providing excellent stability to light and bleaching agents, which enhances the brightness of fabrics .

- Polymeric Compositions : Incorporating this compound into polymeric compositions can improve the properties of fibers, threads, and films produced from synthetic materials. Its brightening effect is stable under various conditions, making it suitable for long-lasting applications in textile manufacturing .

Case Studies

- Inflammation Pathway Studies : Research involving the compound's interaction with inflammatory pathways has shown promising results in reducing markers associated with inflammation in vitro. Further studies are needed to evaluate its efficacy in vivo.

- Fluorescent Probe Development : In a study focused on developing high-affinity fluorescent probes for MIF, modifications to the 7-hydroxycoumarin scaffold resulted in compounds with significantly improved binding affinities (IC50 values as low as 71 nM), showcasing the potential of this class of compounds in biochemical assays .

Mecanismo De Acción

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with specific amino acid residues in target proteins, leading to modulation of their activity. Additionally, the 4-chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

In biological systems, the compound has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Furthermore, the compound’s antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .

Comparación Con Compuestos Similares

3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as:

3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one: This compound has a methoxy group instead of a hydroxyl group at the seventh position. The presence of the methoxy group can influence the compound’s solubility and biological activity.

3-(4-bromophenyl)-7-hydroxy-2H-chromen-2-one: In this compound, the chlorine atom in the 4-chlorophenyl group is replaced by a bromine atom. The larger size and different electronegativity of bromine can affect the compound’s reactivity and binding interactions.

3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one: This compound has a fluorine atom instead of chlorine in the phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Actividad Biológica

3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one, a derivative of the coumarin family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a 4-chlorophenyl group at the 3-position and a hydroxy group at the 7-position of the chromenone structure. The synthesis typically involves various organic reactions, including oxidation and reduction processes, which facilitate the introduction of functional groups enhancing its biological activity.

Anticancer Properties

A significant area of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines. For instance, a related derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, showed an IC50 value of 2.63 ± 0.17 µM against AGS gastric cancer cells, indicating potent antiproliferative activity .

Flow cytometry assays revealed that this compound induces cell cycle arrest in the G2/M phase and promotes apoptosis, suggesting a mechanism that could be leveraged for cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has also been evaluated. Certain compounds demonstrated significant activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The presence of the chlorophenyl group appears to enhance this antimicrobial activity .

Anti-inflammatory Effects

Research indicates that coumarin derivatives possess anti-inflammatory properties. The incorporation of specific substituents on the chromenone structure can modulate these effects, although specific data on this compound's anti-inflammatory activity is still emerging .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of coumarin derivatives. Studies have shown that electron-withdrawing groups like chlorine at certain positions significantly enhance anti-AChE (acetylcholinesterase) activity, which is relevant for neurodegenerative diseases . This highlights the importance of substituent selection in developing more effective therapeutic agents.

Research Findings Summary

Case Studies

In a study evaluating various derivatives of coumarins, compounds similar to this compound were synthesized and tested for their cytotoxicity against different cancer cell lines. The results indicated that modifications to the chromenone core significantly influenced their anticancer properties, reinforcing the need for targeted structural modifications to enhance bioactivity .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMAXWFBDUTNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201228790 | |

| Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20050-82-2 | |

| Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20050-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201228790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.